molecular formula C5H3FIN B028142 3-Fluoro-4-Iodopyridine CAS No. 22282-75-3

3-Fluoro-4-Iodopyridine

Cat. No.: B028142
CAS No.: 22282-75-3
M. Wt: 222.99 g/mol
InChI Key: MSLUTDVOKZOXTA-UHFFFAOYSA-N
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Description

3-Fluoro-4-Iodopyridine is a heterocyclic organic compound with the molecular formula C5H3FIN. It is a pyridine derivative where a fluorine atom is substituted at the 3-position and an iodine atom at the 4-position of the pyridine ring. This compound is widely used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

3-Fluoro-4-Iodopyridine is a dihalogenated heterocyclic building block that is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry . .

Mode of Action

The mode of action of this compound is primarily through its role as a building block in the synthesis of various compounds. For instance, it is used in the Suzuki coupling reaction with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine . The specific interactions with its targets and the resulting changes would depend on the final compound that it helps synthesize.

Biochemical Pathways

This compound is a key building block for the synthesis of β-carboline . β-Carboline has extensive applications in anti-cancer treatments, neuroenhancement, and neuroprotection . The affected pathways and their downstream effects would be determined by the specific β-carboline compound synthesized and its mechanism of action.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compound it helps synthesize. For instance, β-carboline compounds, which can be synthesized using this compound, have been found to have anti-cancer, neuroenhancement, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-Iodopyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3-Fluoropyridine with 2,2,6,6-tetramethylpiperidine and n-butyllithium in tetrahydrofuran under an inert atmosphere. This is followed by the addition of iodine to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar halogenation reactions but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to handle the reagents and maintain the required inert atmosphere .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-Iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both fluorine and iodine atoms, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules, offering versatility in various chemical transformations .

Properties

IUPAC Name

3-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLUTDVOKZOXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451318
Record name 3-Fluoro-4-Iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-75-3
Record name 3-Fluoro-4-Iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-fluoro-4-iodopyridine of interest to synthetic chemists?

A1: this compound is a versatile building block for creating more complex molecules. The research demonstrates that this compound readily undergoes ortho-directed lithiation with LDA (lithium diisopropylamide) at low temperatures. [, ] This means that lithium selectively replaces the hydrogen atom adjacent to the iodine, creating a highly reactive intermediate. This "iodolithiopyridine" can then react with various electrophiles, opening up possibilities for introducing different functional groups to the pyridine ring. [, ] This controlled reactivity makes this compound a valuable starting point for synthesizing diverse polysubstituted pyridines.

Q2: Can you give an example of how this compound is used in the synthesis of complex molecules?

A2: The research highlights the use of this compound as a key intermediate in the synthesis of various fused polyaromatic alkaloids, including perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes. [, ] The iodine atom in this compound plays a crucial role in these syntheses by participating in heterocyclic cross-coupling reactions. This type of reaction allows chemists to link the pyridine ring to another ring system, building up the complex structures of these alkaloids.

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